molecular formula C14H19N3O4 B12129680 N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B12129680
M. Wt: 293.32 g/mol
InChI Key: YKAOBKHQHMTUNS-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a piperazinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 3,5-dimethoxyaniline, which is then reacted with chloroacetyl chloride to form N-(3,5-dimethoxyphenyl)chloroacetamide.

    Cyclization: The intermediate is then subjected to cyclization with piperazine under controlled conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated piperazinone derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
  • N-(3,5-dimethoxyphenyl)-2-(3-oxopiperidin-2-yl)acetamide

Comparison:

  • Structural Differences: The position and number of methoxy groups on the aromatic ring, as well as variations in the piperazine or piperidinone ring.
  • Unique Properties: N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide may exhibit unique biological activities due to its specific structural features, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

InChI

InChI=1S/C14H19N3O4/c1-20-10-5-9(6-11(7-10)21-2)17-13(18)8-12-14(19)16-4-3-15-12/h5-7,12,15H,3-4,8H2,1-2H3,(H,16,19)(H,17,18)

InChI Key

YKAOBKHQHMTUNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2)OC

Origin of Product

United States

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